Benzene, 2-chloro-1,4-bis-(chloromethyl)

Description

General Overview of Chloromethylated Aromatic Compounds

Chloromethylated aromatic compounds are primarily synthesized through the chloromethylation reaction, a type of electrophilic aromatic substitution. This reaction typically involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. The chloromethyl group can be readily transformed into various other functional groups, including hydroxyl, amino, cyano, and aldehyde groups, highlighting the synthetic versatility of this class of compounds. This reactivity makes them crucial building blocks in the production of a diverse array of products, from polymers and resins to pharmaceuticals and agrochemicals.

Structural Context of Benzene (B151609), 2-chloro-1,4-bis-(chloromethyl) within Halogenated Aromatic Scaffolds

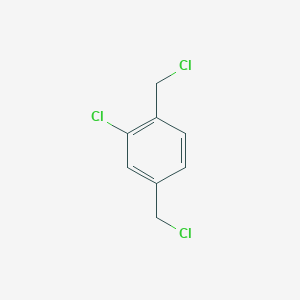

Benzene, 2-chloro-1,4-bis-(chloromethyl)- is a specific member of the halogenated aromatic scaffold family. Its structure is characterized by a benzene ring substituted with a chlorine atom at the 2-position and two chloromethyl groups at the 1- and 4-positions. The presence of the chlorine atom, in addition to the two reactive chloromethyl groups, distinguishes it from its non-halogenated parent compound, 1,4-bis(chloromethyl)benzene (B146612). The substitution pattern on the benzene ring influences the molecule's reactivity and physical properties. For instance, the electronic effects of the chloro substituent can impact the reactivity of the chloromethyl groups in nucleophilic substitution reactions.

Below is a data table outlining the key chemical properties of Benzene, 2-chloro-1,4-bis-(chloromethyl)-.

| Property | Value | Source |

| CAS Number | 10221-08-6 | echemi.com |

| Molecular Formula | C₈H₇Cl₃ | echemi.com |

| Molecular Weight | 209.50 g/mol | echemi.com |

| Density | 1.336 g/cm³ | echemi.com |

| Boiling Point | 286 °C at 760 mmHg | echemi.com |

| Flash Point | 190.1 °C | echemi.com |

| Refractive Index | 1.559 | echemi.com |

Academic Significance and Research Landscape of Substituted Bis(chloromethyl)benzenes

Substituted bis(chloromethyl)benzenes are of significant academic and industrial interest due to their role as crosslinking agents and monomers in polymer chemistry. The bifunctional nature of these molecules allows for the formation of polymeric chains and networks with tailored properties. For example, 1,4-bis(chloromethyl)benzene is a well-known precursor in the synthesis of poly(p-phenylene vinylene) (PPV), a conductive polymer with applications in organic light-emitting diodes (OLEDs).

The introduction of substituents onto the benzene ring of bis(chloromethyl)benzenes, as seen in the case of Benzene, 2-chloro-1,4-bis-(chloromethyl)-, offers a pathway to modify the properties of the resulting polymers. Substituents can influence solubility, thermal stability, and electronic properties. Research in this area often focuses on the synthesis of novel monomers and the investigation of their polymerization behavior. Patents in this field frequently describe the synthesis of various chloromethylated benzenes and their subsequent use in the production of high-performance materials like aramid fibers. google.comgoogle.com

While extensive research exists for many substituted bis(chloromethyl)benzenes, the specific compound Benzene, 2-chloro-1,4-bis-(chloromethyl)- is less prominently featured in the academic literature. Its research landscape appears to be more limited compared to its non-chlorinated analogue or other isomers. This suggests that while it is a known chemical entity, its specific applications and unique properties may not have been as thoroughly explored, presenting potential opportunities for future research.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,4-bis(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEINXWCAGXQIRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326174 | |

| Record name | Benzene, 2-chloro-1,4-bis-(chloromethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10221-08-6 | |

| Record name | NSC525120 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-chloro-1,4-bis-(chloromethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Benzene, 2 Chloro 1,4 Bis Chloromethyl

Chloromethylation Strategies for Aromatic Substrates

The introduction of a chloromethyl group onto an aromatic ring is a significant transformation in organic synthesis, providing a versatile handle for further functionalization. thieme-connect.de

Blanc Chloromethylation and its Variants for Substituted Benzene (B151609) Rings

The Blanc chloromethylation, discovered by Gustave Louis Blanc in 1923, is a cornerstone reaction for producing chloromethyl arenes. wikipedia.org It involves the reaction of an aromatic compound with formaldehyde (B43269) and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂). wikipedia.orglibretexts.orgambeed.com The reaction proceeds under acidic conditions which protonate the formaldehyde, rendering its carbon atom highly electrophilic and susceptible to attack by the π-electrons of the aromatic ring. wikipedia.orgdamascusuniversity.edu.sy The resulting benzyl (B1604629) alcohol is then rapidly converted to the corresponding benzyl chloride under the reaction conditions. wikipedia.orglibretexts.org

For substituted benzenes, the existing substituents on the aromatic ring direct the position of the incoming chloromethyl group. In the case of substrates like chlorobenzene (B131634), the chloro group is an ortho-, para-director, although it deactivates the ring towards electrophilic substitution. The synthesis of "Benzene, 2-chloro-1,4-bis-(chloromethyl)" would logically start from p-chlorotoluene or a related precursor, where the methyl group strongly directs the first chloromethylation to the ortho position, and the subsequent chloromethylation is directed by both the chloro and the first chloromethyl group.

Variants of the Blanc reaction have been developed to accommodate different substrates and improve reaction outcomes. For instance, the Quelet reaction, which is similar to the Blanc chloromethylation, utilizes a phenolic ether reacting with an aliphatic aldehyde in the presence of a strong acid catalyst to yield an α-chloroalkyl derivative. wikiwand.comwikipedia.orgyoutube.com While the classic Blanc reaction is effective, it can be accompanied by the formation of diarylmethane byproducts, especially with highly reactive aromatic compounds. thieme-connect.dewikipedia.org

Table 1: Comparison of Blanc Chloromethylation and Quelet Reaction

| Feature | Blanc Chloromethylation | Quelet Reaction |

|---|---|---|

| Aromatic Substrate | General aromatic rings | Phenolic ethers |

| Aldehyde | Formaldehyde | Aliphatic aldehydes |

| Typical Catalyst | Zinc chloride (Lewis acid) | Strong acids (e.g., HCl) |

| Primary Product | Chloromethyl arenes | α-chloroalkyl derivatives of phenolic ethers |

| Key Similarity | Both are examples of electrophilic aromatic substitution. wikiwand.comwikipedia.org | Both proceed via an electrophilic attack on the aromatic ring. |

Radical Chlorination Techniques and Selectivity Considerations

An alternative conceptual approach, though less direct for the primary synthesis of the title compound from a simple aromatic precursor, involves radical chlorination. This method is typically employed for the side-chain halogenation of alkylbenzenes. For instance, the chlorination of toluene (B28343) derivatives under UV light or with radical initiators leads to the formation of benzyl chlorides.

To synthesize a bis(chloromethyl)benzene derivative via this route, one would start with a dimethylbenzene (xylene) derivative. The challenge with radical chlorination is achieving high selectivity. The reaction proceeds via a free radical chain mechanism, and controlling the degree of chlorination (mono-, di-, or tri-chlorination on the same methyl group) and the position of chlorination (in the case of multiple alkyl groups) can be difficult.

Selectivity can be influenced by the choice of chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide), the reaction conditions (temperature, solvent, initiator), and the structure of the substrate. For a substrate like 2-chloro-p-xylene (B1217518), radical chlorination would need to be carefully controlled to favor the formation of the desired bis(chloromethyl) product over other chlorinated species.

Investigation of Alternative Chloromethylating Reagents and Reaction Conditions

Research into chloromethylation has led to the development of various reagents and conditions to overcome the limitations of the classic Blanc reaction, such as the use of highly corrosive reagents and the formation of carcinogenic byproducts like bis(chloromethyl) ether. libretexts.orggoogle.com

Alternative chloromethylating agents include:

Chloromethyl methyl ether (MOMCl): This reagent can be used for chloromethylation, particularly for deactivated substrates, often in the presence of a strong acid like sulfuric acid. wikipedia.orgdamascusuniversity.edu.sy

1,4-Bis(chloromethoxy)butane: This has been used for the chloromethylation of polymers in the presence of stannic chloride. tandfonline.com

Dimethoxymethane and Chlorosulfonic Acid: This combination has been shown to be effective for the chloromethylation of various aromatic hydrocarbons in the presence of zinc chloride under solvent-free conditions. tandfonline.com

The reaction conditions are also a critical area of investigation. The use of ionic liquids as both catalysts and reaction media has been explored to create more environmentally friendly and efficient processes. google.com For example, 1-dodecyl-3-methylimidazolium (B1224283) bromide has been used as a catalyst for the chloromethylation of o-xylene. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, have been shown to improve yields and selectivity in the chloromethylation of alkylbenzenes in two-phase systems. unive.it

Table 2: Alternative Chloromethylating Systems

| Reagent System | Catalyst/Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Chloromethyl methyl ether (MOMCl) | 60% H₂SO₄ | Deactivated substrates | wikipedia.orgdamascusuniversity.edu.sy |

| Dimethoxymethane / Chlorosulfonic acid | Zinc chloride (10 mol%), solvent-free | Aromatic hydrocarbons, phenolic derivatives | tandfonline.com |

| Paraformaldehyde / HCl | Ionic liquids (e.g., [C₁₂mim]Br) | o-Xylene | |

| Paraformaldehyde / HCl / NaCl | Quaternary ammonium salts (phase-transfer) | Alkylbenzenes (toluene, cumene, etc.) | unive.it |

| 1,4-Bis(chloromethoxy)butane | Stannic chloride | Aromatic polymers | tandfonline.com |

Synthesis of Benzene, 2-chloro-1,4-bis-(chloromethyl) via Precursor Routes

The direct bis-chloromethylation of chlorobenzene is challenging due to the deactivating nature of the chlorine atom. A more plausible and controlled synthetic strategy involves starting with a precursor that already contains some of the desired structural features. A logical precursor for "Benzene, 2-chloro-1,4-bis-(chloromethyl)" is 2,5-dichlorotoluene (B98588).

The synthesis could proceed as follows:

Chlorination of p-chlorotoluene: The chlorination of p-chlorotoluene in the presence of a suitable catalyst (e.g., a metal sulfide (B99878) or a mixture of a ring-chlorination catalyst and a sulfur compound) can yield a mixture of dichlorotoluene isomers, from which 2,5-dichlorotoluene can be separated. google.com

Chloromethylation of 2,5-dichlorotoluene: The resulting 2,5-dichlorotoluene can then be subjected to chloromethylation. However, the presence of two deactivating chloro groups would make this a difficult transformation, likely requiring harsh reaction conditions.

A more efficient route would likely involve the chloromethylation of 2-chloro-p-xylene or the chlorination of a pre-formed bis(chloromethyl)benzene. However, the literature does not provide a direct, optimized synthesis for "Benzene, 2-chloro-1,4-bis-(chloromethyl)". The synthesis would likely be a multi-step process requiring careful optimization at each stage.

Optimization of Reaction Conditions for Enhanced Purity and Yield in Bis(chloromethyl)benzene Synthesis

Achieving high purity and yield in the synthesis of bis(chloromethyl)benzenes is critical, as side reactions can lead to complex mixtures that are difficult to separate. Key factors to optimize include:

Catalyst Selection and Concentration: The choice of Lewis acid and its concentration can significantly impact the reaction rate and the formation of byproducts. dur.ac.uk For instance, aluminum chloride is known to favor the formation of diarylmethane products. dur.ac.uk

Reagent Stoichiometry: The molar ratio of the aromatic substrate to the chloromethylating agent (e.g., paraformaldehyde) and hydrogen chloride must be carefully controlled to favor bis-chloromethylation over mono- or poly-substitution.

Temperature and Reaction Time: These parameters need to be optimized to ensure complete reaction while minimizing the formation of degradation products or byproducts from prolonged reaction times or excessive heat.

Solvent/Reaction Medium: The choice of solvent can influence the solubility of reactants and the reaction pathway. In some cases, solvent-free conditions have been shown to be effective. tandfonline.com The use of phase-transfer catalysts in two-phase systems can also enhance reaction rates and selectivity. unive.it

For example, in the chloromethylation of alkylbenzenes, using hexadecyltrimethylammonium bromide as a phase-transfer catalyst at 80°C resulted in high conversion (89%) and excellent selectivity (99%) for the mono-chloromethylated product of cumene. unive.it This highlights the importance of catalyst choice in controlling the reaction outcome.

Mechanistic Investigations of Chloromethylation Reactions on Halogenated Aromatics

The chloromethylation of halogenated aromatics follows the general mechanism of electrophilic aromatic substitution. wikipedia.org The key steps are:

Formation of the Electrophile: In the presence of a Lewis acid (like ZnCl₂) and a protic acid (like HCl), formaldehyde is activated to form a highly reactive electrophilic species. The exact nature of the electrophile is a subject of discussion, with possibilities including a protonated formaldehyde, the (chloromethyl)oxonium cation (ClH₂C-OH₂⁺), or the chlorocarbenium cation (ClCH₂⁺). wikipedia.org

Electrophilic Attack: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Rearomatization: A proton is lost from the sigma complex, restoring the aromaticity of the ring and resulting in the formation of the chloromethylated product.

For halogenated aromatics like chlorobenzene, the halogen atom has two opposing effects:

Inductive Effect (-I): The electronegative halogen withdraws electron density from the ring, deactivating it towards electrophilic attack compared to benzene.

Resonance Effect (+R): The lone pairs on the halogen can be delocalized into the ring, directing the incoming electrophile to the ortho and para positions.

The presence of a deactivating halogen substituent makes the chloromethylation reaction more challenging than for activated or simple aromatic rings. Consequently, more forcing reaction conditions, such as the use of stronger catalysts or higher temperatures, may be necessary. wikipedia.org The interplay between the deactivating inductive effect and the ortho-, para-directing resonance effect governs the reactivity and regioselectivity of the chloromethylation of halogenated aromatic compounds.

Reactivity and Derivatization Chemistry of Benzene, 2 Chloro 1,4 Bis Chloromethyl

Nucleophilic Substitution Reactions of Chloromethyl Groups

The most prominent feature of the molecule's reactivity lies in the two chloromethyl (-CH₂Cl) groups. These are benzylic halides, which are notably reactive towards nucleophiles due to the ability of the adjacent benzene (B151609) ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions. The two reactive groups allow the molecule to act as a bifunctional electrophile, capable of forming two new bonds.

The nucleophilic displacement of the chloride from the chloromethyl groups can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions such as the solvent polarity and the nature of the nucleophile.

Sₙ2 Mechanism: With strong, unhindered nucleophiles in polar aprotic solvents, the reaction typically follows a bimolecular (Sₙ2) pathway. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Sₙ1 Mechanism: In polar protic solvents and with weaker nucleophiles, an Sₙ1 mechanism may be favored. This pathway involves the initial, rate-determining departure of the chloride ion to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by the nucleophile.

Table 1: Illustrative Comparison of Second-Order Rate Constants for Sₙ2 Reactions of Benzylic Halides with Potassium Iodide in Acetone This table provides comparative data from related compounds to illustrate general reactivity trends.

| Substrate | Relative Reactivity Factor | Notes |

| Benzyl (B1604629) Chloride | 1 | Baseline for comparison. imperial.ac.uk |

| 6-Chloromethyl-6-methylfulvene | ~30 | Demonstrates significant activation by an allylic/benzylic-type system. imperial.ac.uk |

The chlorine atom attached directly to the benzene ring at the C2 position exerts a significant electronic influence on the reactivity of the two chloromethyl groups. This influence is primarily a strong electron-withdrawing inductive effect (-I effect). libretexts.org

This inductive withdrawal has two main consequences:

It deactivates the benzene ring, making it less electron-rich. This effect destabilizes the formation of a benzylic carbocation intermediate, which would be required for an Sₙ1 reaction. Therefore, the chloro substituent disfavors the Sₙ1 pathway compared to an unsubstituted analog like p-xylylene dichloride.

The electron withdrawal increases the electrophilicity of the benzylic carbons in the -CH₂Cl groups. This makes them more susceptible to attack by nucleophiles, which can potentially accelerate reactions proceeding via an Sₙ2 mechanism.

The high reactivity of the chloromethyl groups makes Benzene, 2-chloro-1,4-bis-(chloromethyl) an excellent precursor for a wide range of disubstituted benzene derivatives. By selecting an appropriate nucleophile, various functionalities can be introduced. google.com The bifunctional nature of the molecule allows for reactions at one or both sites.

Common transformations include reactions with:

Amines: Reaction with primary or secondary amines yields the corresponding diamines. For example, reaction with trimethylamine (B31210) produces quaternary ammonium (B1175870) salts. youtube.com

Alcohols/Alkoxides: Treatment with alcohols or alkoxides results in the formation of diethers.

Thiols/Thiolates: The use of thiols or thiolates leads to the synthesis of dithioethers.

Cyanide: Reaction with cyanide salts (e.g., KCN, NaCN) produces the corresponding dinitrile, which can be further hydrolyzed to a dicarboxylic acid.

Table 2: Examples of Functionalized Derivatives via Nucleophilic Substitution

| Nucleophile | Reagent Example | Product Functional Group | Product Class |

| Amine | R₂NH | -CH₂-NR₂ | Diamine |

| Alkoxide | RO⁻Na⁺ | -CH₂-OR | Diether |

| Thiolate | RS⁻Na⁺ | -CH₂-SR | Dithioether |

| Cyanide | KCN | -CH₂-CN | Dinitrile |

| Azide | NaN₃ | -CH₂-N₃ | Diazide |

Electrophilic Aromatic Substitution Patterns on the Halogenated Benzene Ring

Further substitution on the aromatic ring itself via electrophilic aromatic substitution (EAS) is influenced by the directing effects of the three existing substituents: the chloro group at C2 and the two chloromethyl groups at C1 and C4. The available positions for substitution are C3, C5, and C6.

The directing effects are as follows:

-Cl group (at C2): The chloro group is a deactivating but ortho, para-director. libretexts.org It directs incoming electrophiles to the C4 (blocked) and C6 positions.

-CH₂Cl groups (at C1 and C4): The chloromethyl group is considered weakly deactivating due to the electron-withdrawing nature of the chlorine. However, like other alkyl groups, it acts as an ortho, para-director. unizin.org

The C1-substituent directs to the C2 (blocked) and C6 positions.

The C4-substituent directs to the C3 and C5 positions.

Analysis of these combined effects suggests a complex outcome:

Position C6: Is activated by both the C1-chloromethyl group and the C2-chloro group.

Positions C3 and C5: Are activated by the C4-chloromethyl group.

Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect | Preferred Positions |

| -CH₂Cl | C1 | Weakly Deactivating (-I) | ortho, para | C2 (blocked), C6 |

| -Cl | C2 | Deactivating (-I > +R) | ortho, para | C4 (blocked), C6 |

| -CH₂Cl | C4 | Weakly Deactivating (-I) | ortho, para | C3, C5 |

Utilization as a Building Block in Complex Organic Synthesis

The bifunctional nature of Benzene, 2-chloro-1,4-bis-(chloromethyl) makes it an ideal building block for the construction of larger, more complex molecular architectures. Its two reactive "arms" can be used to link molecular fragments or to form cyclic structures.

This compound serves as a rigid linker in the synthesis of a variety of polyfunctional molecules, including polymers and macrocycles.

Polymer Synthesis: Through polycondensation reactions with difunctional nucleophiles (e.g., diamines, diols, or dithiols), Benzene, 2-chloro-1,4-bis-(chloromethyl) can be used to create polymers. The rigid, chlorinated aromatic core becomes an integral part of the polymer backbone, influencing the material's thermal and mechanical properties. A related compound, 2-chloro-p-xylene (B1217518), is a precursor in the synthesis of poly-p-xylylenes used in electronics. youtube.com

Macrocycle Synthesis: Reaction with long-chain dinucleophiles under high-dilution conditions can lead to intramolecular cyclization, forming macrocycles. core.ac.ukresearchgate.net These cyclic hosts are of interest in supramolecular chemistry for their ability to bind guest molecules. The defined geometry of the chlorinated benzene unit provides a predictable structural element within the larger macrocyclic framework. This strategy is a key method for generating libraries of complex molecules for drug discovery and materials science.

Application in Solid-Phase Synthesis Methodologies

Benzene, 2-chloro-1,4-bis-(chloromethyl)- and its analogs are valuable reagents in solid-phase synthesis (SPS), a technique pioneered by Bruce Merrifield that allows for the construction of complex molecules like peptides and peptidomimetics on an insoluble polymer support. youtube.comwalshmedicalmedia.com The core principle involves attaching a molecule to the solid support, performing a series of chemical reactions, and then cleaving the final product from the support. peptide.com

The utility of this compound in SPS stems from its bifunctional nature. The two reactive chloromethyl groups serve as handles for covalent attachment. One chloromethyl group can react with a functional group on the solid support resin, typically a polystyrene-based polymer, to form a stable linker. walshmedicalmedia.comtandfonline.com This process is fundamental to creating functionalized resins, such as the well-known Merrifield resin, which is essentially chloromethylated polystyrene. peptide.comtandfonline.com

The second chloromethyl group remains available for subsequent reactions, allowing the first building block of the target molecule (e.g., an N-protected amino acid) to be anchored. youtube.comwalshmedicalmedia.com The synthesis then proceeds by sequentially adding more building blocks. Throughout the synthesis, the growing molecule remains attached to the insoluble resin, which simplifies the purification process; unreacted reagents and byproducts are simply washed away by filtration after each step. walshmedicalmedia.commdpi.com

The reactivity of the chloromethyl group is central to this process. It readily undergoes nucleophilic substitution with various nucleophiles, such as the carboxylate of an amino acid, to form an ester linkage, effectively tethering the molecule to the solid support. walshmedicalmedia.com This linkage must be stable enough to withstand the conditions of the subsequent synthetic steps but also cleavable under specific conditions to release the final synthesized molecule. osti.gov

Polymerization and Cross-linking Reactions

The bifunctionality of Benzene, 2-chloro-1,4-bis-(chloromethyl)- makes it a key component in polymer chemistry, where it can act as both a monomer to build polymer chains and a cross-linking agent to modify the properties of existing polymers. tandfonline.com

As a monomer, Benzene, 2-chloro-1,4-bis-(chloromethyl)- can participate in polymerization reactions to form a variety of polymeric structures. Its two chloromethyl groups can react with other monomers through mechanisms like Friedel-Crafts alkylation, where the chloromethyl group acts as an electrophile that alkylates an aromatic ring on another monomer unit. This bifunctional reactivity allows it to serve as a building block for creating linear or, more commonly, highly branched and cross-linked polymer networks. conicet.gov.ar

This compound is particularly instrumental in the synthesis of hypercrosslinked polymers (HCPs) and hyperbranched polyesters (HBPEs). For instance, it can react with multifunctional carboxylic acids, like 1,3,5-benzenetricarboxylic acid, to produce hyperbranched polyesters. These resulting polymers possess unique properties and have found applications in fields such as drug delivery and tissue engineering. The ability to form such complex architectures is a direct result of the two reactive sites on the monomer.

Table 1: Polymer Synthesis Applications

| Polymer Type | Co-monomer/Reactant Example | Resulting Polymer Application |

|---|---|---|

| Hypercrosslinked Polymers (HCPs) | Aromatic compounds (e.g., Benzene) | Material science, separations |

| Hyperbranched Polyesters (HBPEs) | 1,3,5-Benzenetricarboxylic acid | Drug delivery, tissue engineering |

Beyond its role as a primary monomer, Benzene, 2-chloro-1,4-bis-(chloromethyl)- is widely used as a cross-linking agent. In this capacity, it is introduced to a pre-existing polymer to create covalent bonds, or "cross-links," between separate polymer chains. This process transforms the material from a collection of individual chains into a single, three-dimensional network.

The mechanism again relies on the high reactivity of the two chloromethyl groups. These groups can react with functional sites on the polymer chains, such as aromatic rings in polystyrene or other functional groups, via Friedel-Crafts alkylation or other substitution reactions. tandfonline.comresearchgate.net Each molecule of the cross-linking agent can bridge two different polymer chains, effectively locking them together.

This cross-linking has a profound impact on the material's properties. It typically leads to increased mechanical strength, enhanced thermal stability, and reduced solubility. For example, it is used as a cross-linking agent in the preparation of polyionic liquids (PILs) to improve their mechanical and thermal characteristics. Similarly, it can be used to cross-link polystyrene to create resins with controlled porosity and swelling behavior, which are essential for applications like ion-exchange chromatography and solid-phase synthesis. tandfonline.com

Table 2: Cross-linking Applications

| Polymer Material | Purpose of Cross-linking | Resulting Property Enhancement |

|---|---|---|

| Polyionic Liquids (PILs) | To form a stable network | Enhanced mechanical properties and thermal stability. |

| Polystyrene | To create insoluble resins | Controlled swelling, increased rigidity for use as a solid support. tandfonline.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule, which in turn governs its reactivity. For Benzene (B151609), 2-chloro-1,4-bis-(chloromethyl), the distribution of electrons and the energies of frontier molecular orbitals (HOMO and LUMO) are dictated by its three substituents.

The electronic effects of these substituents are:

Aromatic Chlorine (at C2): This group is strongly electron-withdrawing via the inductive effect due to its high electronegativity, which lowers the electron density of the benzene ring. It also has a weaker electron-donating resonance effect from its lone pairs.

Chloromethyl Groups (-CH₂Cl at C1 and C4): These groups are weakly electron-withdrawing or deactivating.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. By introducing electron-withdrawing groups to a benzene core, the HOMO-LUMO gap can be modulated. researchgate.net For Benzene, 2-chloro-1,4-bis-(chloromethyl), the electron-withdrawing nature of the three chloro-substituents is expected to lower the energies of both the HOMO and LUMO orbitals. Quantitative Structure-Activity Relationship (QSAR) models for other chlorinated benzenes have shown that electronic properties, such as electron affinity and charge distribution, are key descriptors for predicting toxicity and reactivity. diva-portal.org

Table 1: Predicted Electronic Properties Based on Related Compounds

| Property | Expected Influence on Benzene, 2-chloro-1,4-bis-(chloromethyl) | Rationale based on Analogous Systems |

|---|---|---|

| HOMO Energy | Lowered | Electron-withdrawing substituents stabilize the HOMO, making the molecule less nucleophilic. researchgate.net |

| LUMO Energy | Lowered | Electron-withdrawing groups stabilize the LUMO, making the molecule more electrophilic. researchgate.net |

| HOMO-LUMO Gap | Reduced compared to xylene, but modulated by substitution pattern | Functionalization with acceptor groups reduces the HOMO-LUMO gap. researchgate.netresearchgate.net |

| Dipole Moment | Non-zero and significant | The asymmetrical arrangement of the polar C-Cl bonds ensures a net molecular dipole moment. |

Molecular Dynamics and Conformational Analysis

The conformational flexibility of Benzene, 2-chloro-1,4-bis-(chloromethyl) is primarily associated with the internal rotation of the two chloromethyl (-CH₂Cl) groups around their respective C-C bonds to the benzene ring. Molecular dynamics (MD) simulations are a powerful method for exploring the potential energy surface and identifying low-energy conformations of molecules in different environments (gas phase or solution). mun.ca

The rotational barrier of these groups is influenced by several factors:

Steric Hindrance: The chlorine atom at the C2 position creates significant steric hindrance for the adjacent chloromethyl group at the C1 position. This is expected to result in a higher rotational energy barrier for the C1-chloromethyl group compared to the C4-chloromethyl group. Studies on related substituted benzenes show that ortho-substituents have the greatest influence on rotational energy barriers. nih.govmdpi.com

Electronic Effects: The electronic interaction between the C-Cl bond of the chloromethyl group and the π-system of the benzene ring also contributes to the rotational barrier.

Computational studies on benzyl (B1604629) chloride have analyzed the internal rotational motion of the chloromethyl group. nih.gov For Benzene, 2-chloro-1,4-bis-(chloromethyl), two distinct rotational profiles would be expected. The most stable conformations would likely involve the C-Cl bonds of the chloromethyl groups being oriented to minimize steric clash with the ring and the adjacent aromatic chlorine atom.

Table 2: Predicted Conformational Properties

| Conformational Feature | Predicted Characteristic | Basis for Prediction |

|---|---|---|

| Rotation of C1-CH₂Cl Group | High energy barrier | Significant steric hindrance from the ortho-chloro substituent at C2. nih.govmdpi.com |

| Rotation of C4-CH₂Cl Group | Lower energy barrier (compared to C1) | Less steric hindrance as there are only hydrogen atoms on adjacent ring positions (C3 and C5). |

| Most Stable Conformer | A conformation that minimizes steric repulsion between the Cl atoms. | General principles of steric effects and findings from molecular mechanics calculations on crowded benzenes. acs.org |

Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Due to the molecule's lack of symmetry, three distinct signals are expected for the aromatic protons (at C3, C5, and C6). Two separate singlets are predicted for the two non-equivalent methylene (B1212753) groups (-CH₂Cl). The chemical shifts would be influenced by the electron-withdrawing effects of the chloro-substituents.

¹³C NMR: Eight distinct signals are expected, one for each carbon atom in the molecule. The carbons attached to chlorine (C1, C2, C4, and the two -CH₂Cl carbons) would show characteristic shifts.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for its functional groups. The fingerprint region (below 1500 cm⁻¹) would be unique to this molecule. nist.gov

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is predicted to show a complex molecular ion region due to the presence of three chlorine atoms. The natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%) will result in a pattern of isotopic peaks (M, M+2, M+4, M+6). docbrown.info

Key fragmentation pathways would likely include:

Loss of a chlorine radical (Cl•) from a chloromethyl group to form a stable benzyl-type cation.

Loss of a chloromethyl radical (•CH₂Cl).

Formation of a phenyl cation ([C₆H₅]⁺) or related fragments at m/z 77, a common feature in the mass spectra of benzene derivatives. docbrown.infodocbrown.info

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Feature | Reference from Analogous Compounds |

|---|---|---|

| ¹H NMR | 3 aromatic signals; 2 non-equivalent -CH₂Cl singlets | Asymmetry of the substitution pattern. |

| ¹³C NMR | 8 distinct carbon signals | Asymmetry of the substitution pattern. |

| IR Spectroscopy | C-Cl stretches (~600-800 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹), C-H stretches (~2900-3100 cm⁻¹) | IR spectra of 1,4-bis(chloromethyl)benzene (B146612). nist.gov |

| Mass Spectrometry | Isotopic cluster for molecular ion (C₈H₇Cl₃⁺); fragmentation via loss of Cl• or •CH₂Cl | Mass spectra of chlorobenzene (B131634) and bis(chloromethyl)benzene isomers. docbrown.infonist.govnist.gov |

Modeling of Reaction Pathways and Transition States in Derivatization

Derivatization of Benzene, 2-chloro-1,4-bis-(chloromethyl) primarily involves nucleophilic substitution reactions at the two benzylic chloromethyl groups. These reactions can proceed via an Sₙ1 or Sₙ2 mechanism, and computational modeling is crucial for understanding the reaction pathways and the structure of the transition states. researchgate.net

The reactivity of the two -CH₂Cl groups is expected to differ:

The C1-chloromethyl group is ortho to the ring's chloro-substituent.

The C4-chloromethyl group is para to the ring's chloro-substituent.

The electron-withdrawing chloro group at C2 deactivates the ring, which can influence the stability of carbocation intermediates (in an Sₙ1 pathway) or the energetics of the transition state (in an Sₙ2 pathway). nih.govnih.gov DFT calculations can model the Gibbs free energies of activation for nucleophilic attack at each site, revealing which chloromethyl group is more reactive. For Sₙ2 reactions, the transition state involves a pentacoordinate carbon, and its stability is enhanced by the adjacent benzene ring which can delocalize charge. youtube.com

Nucleophilic aromatic substitution (SₙAr) on the ring itself, replacing the chlorine at C2, is also a possible reaction, though it typically requires strong nucleophiles and harsh conditions. The presence of three electron-withdrawing groups (one Cl, two CH₂Cl) makes the ring more susceptible to this type of attack compared to chlorobenzene. libretexts.org Computational models can elucidate the mechanism, which usually involves the formation of a stable Meisenheimer complex intermediate. libretexts.orgresearchgate.net

Structure-Reactivity Relationship Studies for Halogenated Benzene Derivatives

The relationship between the structure of Benzene, 2-chloro-1,4-bis-(chloromethyl) and its reactivity is a classic example of the interplay between inductive and resonance effects in aromatic chemistry. Quantitative Structure-Activity Relationship (QSAR) studies on halogenated and nitroaromatic compounds often use computational descriptors to correlate structure with biological activity or chemical reactivity. diva-portal.orgnih.gov

Reactivity of the Aromatic Ring (Electrophilic Aromatic Substitution - EAS):

Reactivity of the Side Chains (Nucleophilic Substitution):

Benzylic Reactivity: The chloromethyl groups are benzylic halides, making them significantly more reactive towards nucleophilic substitution than non-aromatic alkyl halides. youtube.com

Influence of Ring Substituents: As discussed, the C2-chloro group will modulate the reactivity of the two benzylic positions differently. Studies on substituted benzyl chlorides show that electron-withdrawing groups on the ring generally decrease the rate of Sₙ1 reactions (by destabilizing the carbocation intermediate) but can have varied effects on Sₙ2 reactions. nih.govnih.gov

Table 4: Summary of Structure-Reactivity Relationships

| Reaction Type | Structural Influence | Predicted Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Deactivating effects of one Cl and two -CH₂Cl groups. | Ring is strongly deactivated. Regioselectivity is determined by the combined directing effects. |

| Nucleophilic Substitution at -CH₂Cl | Benzylic positions are activated. The C2-Cl group provides differential electronic influence on the C1 and C4 positions. | High reactivity at both side chains, with potentially different rates for the C1 and C4 positions. nih.govnih.gov |

| Nucleophilic Aromatic Substitution (SₙAr) | Electron-deficient ring due to three withdrawing groups. | Possible under forcing conditions, replacing the C2-Cl. libretexts.org |

Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of "Benzene, 2-chloro-1,4-bis-(chloromethyl)" in solution. Both ¹H NMR and ¹³C NMR experiments provide critical information about the chemical environment, connectivity, and number of unique atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and the chloromethyl protons. Due to the molecule's asymmetry, all three protons on the benzene (B151609) ring are chemically non-equivalent, as are the two chloromethyl groups.

Aromatic Region (δ 7.3-7.6 ppm): Three signals are anticipated in this region. The proton at position 3 (between the two chloromethyl groups) would likely appear as a singlet or a narrowly split doublet. The protons at positions 5 and 6 would appear as doublets, with coupling constants typical for ortho- and meta-protons.

Aliphatic Region (δ 4.5-4.8 ppm): Two separate singlets are expected for the two non-equivalent chloromethyl (-CH₂Cl) groups. These protons are benzylic and deshielded by the adjacent chlorine atom, placing their chemical shifts in a predictable downfield region. For comparison, the benzylic protons in the related compound 1,2-bis(chloromethyl)benzene (B189654) appear as a singlet at approximately 4.8 ppm. nih.govchemicalbook.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments. The asymmetry of the molecule renders all eight carbon atoms chemically distinct.

Aromatic Region (δ 125-140 ppm): Six unique signals are expected for the aromatic carbons. The carbons bonded to the chlorine atom (C2) and the chloromethyl groups (C1, C4) would be significantly deshielded and appear at the lower end of this range. The remaining three C-H carbons would resonate at higher field.

Aliphatic Region (δ 40-50 ppm): Two distinct signals are predicted for the two chloromethyl carbons, confirming their non-equivalence.

The following table summarizes the predicted NMR assignments for "Benzene, 2-chloro-1,4-bis-(chloromethyl)".

Predicted NMR Data

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic H (H-3, H-5, H-6) | 7.3 – 7.6 | m (multiplet) |

| Chloromethyl H (-C H₂Cl) | ~ 4.7 | s (singlet) | |

| Chloromethyl H (-C H₂Cl) | ~ 4.6 | s (singlet) | |

| ¹³C NMR | Aromatic C (C1, C2, C4) | 135 – 140 | s |

| Aromatic C (C3, C5, C6) | 125 – 132 | s |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups within the molecule. The spectra are expected to show characteristic absorption or scattering bands corresponding to the vibrations of the aromatic ring and the chloromethyl substituents. Data from the isomer 1,4-bis(chloromethyl)benzene (B146612) shows characteristic bands that can be used as a reference. nist.gov

Key expected vibrational modes include:

Aromatic C-H Stretch: A group of weak to medium bands typically appears above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the methylene (B1212753) (-CH₂-) groups are expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretch: One to three bands of variable intensity are characteristic of the benzene ring itself, typically found in the 1450-1600 cm⁻¹ region.

CH₂ Scissoring: A deformation vibration for the methylene groups, expected near 1400-1450 cm⁻¹.

C-Cl Stretch: Strong absorption bands corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The presence of multiple C-Cl bonds (both aromatic and aliphatic) may lead to several bands in this region.

Predicted IR/Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3030 – 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂- | 2850 – 2960 | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1450 – 1600 | Medium-Strong |

| CH₂ Bend (Scissoring) | -CH₂Cl | ~1420 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. The analysis of "Benzene, 2-chloro-1,4-bis-(chloromethyl)" would be characterized by a distinctive isotopic pattern due to the presence of three chlorine atoms.

The molecular formula is C₈H₇Cl₃, with a calculated monoisotopic mass of 207.961 g/mol (using the most abundant isotopes ¹²C, ¹H, and ³⁵Cl). echemi.com Because chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, any fragment containing chlorine atoms will appear as a cluster of peaks. The molecular ion (M⁺) peak for a species with three chlorines would exhibit a characteristic pattern of four peaks at M, M+2, M+4, and M+6, with relative intensities of approximately 100:98:32:3.

The fragmentation pattern in electron ionization (EI-MS) is expected to proceed through the loss of stable radicals or neutral molecules:

Loss of a Chlorine Radical: [M - Cl]⁺. This would involve the cleavage of one of the C-Cl bonds, resulting in a cation at m/z 173 (for ³⁵Cl).

Loss of a Chloromethyl Radical: [M - CH₂Cl]⁺. This is a common pathway for benzylic chlorides, leading to a stable dichlorobenzyl or dichlorotropylium cation at m/z 159 (for two ³⁵Cl atoms).

Formation of the Dichlorotropylium Ion: A common rearrangement for benzyl (B1604629) halides leads to a highly stable seven-membered aromatic ring cation.

Predicted Mass Spectrometry Fragmentation

| m/z (for ³⁵Cl isotopes) | Predicted Ion/Fragment | Description |

|---|---|---|

| 208, 210, 212, 214 | [C₈H₇Cl₃]⁺ | Molecular Ion (M⁺) Cluster |

| 173, 175, 177 | [C₈H₇Cl₂]⁺ | Loss of a chlorine radical (-Cl) |

| 159, 161 | [C₇H₄Cl₂]⁺ | Loss of a chloromethyl radical (-CH₂Cl) followed by rearrangement |

| 139 | [C₈H₇Cl]⁺ | Loss of two chlorine radicals |

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases did not yield a published crystal structure for "Benzene, 2-chloro-1,4-bis-(chloromethyl)". However, analysis of related isomers, such as 1,3-bis(chloromethyl)benzene, provides insight into the type of data that would be obtained. researchgate.net For the 1,3-isomer, crystallographic analysis revealed an orthorhombic crystal system with space group Pbca and specific cell parameters (a = 8.5174 Å, b = 12.3094 Å, c = 15.2597 Å). researchgate.net

If a crystal structure for "Benzene, 2-chloro-1,4-bis-(chloromethyl)" were determined, it would unambiguously confirm:

The substitution pattern on the benzene ring.

The exact C-C and C-Cl bond lengths and the C-C-C bond angles of the benzene ring.

The orientation and conformation of the two chloromethyl groups relative to the plane of the benzene ring.

The nature of intermolecular interactions in the crystal lattice, such as van der Waals forces or potential halogen bonding (Cl···Cl interactions), which dictate the crystal packing.

Chromatographic Methods (e.g., GC, HPLC) for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and isomeric byproducts, as well as for quantifying its purity.

Gas Chromatography (GC): Due to its volatility, "Benzene, 2-chloro-1,4-bis-(chloromethyl)" is well-suited for GC analysis. The high sensitivity of an Electron Capture Detector (ECD) to halogenated compounds makes it the ideal detector. A typical method would involve:

Column: A fused-silica capillary column with a non-polar or intermediate-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

Detector: Electron Capture Detector (ECD).

Analysis: The retention time of the compound would be characteristic under specific temperature programming conditions, and the peak area would be proportional to its concentration, allowing for purity determination by area percent calculation. bis.gov.in EPA methods for analyzing chlorinated hydrocarbons often employ such setups. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment, particularly for less volatile impurities or for preparative separation. A reverse-phase HPLC (RP-HPLC) method would be most common.

Column: A C18 or C8 stationary phase is typically used.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. sielc.comresearchgate.net

Detector: A UV detector set to a wavelength where the benzene ring absorbs, likely around 220 nm or 265 nm. This method effectively separates compounds based on their polarity, with the non-polar "Benzene, 2-chloro-1,4-bis-(chloromethyl)" having a relatively long retention time.

Future Research Directions and Innovations in Substituted Bis Chloromethyl Benzene Chemistry

Exploration of Sustainable and Green Synthetic Routes

A significant thrust in modern organic synthesis is the development of environmentally benign processes, and the synthesis of substituted bis(chloromethyl)benzenes is no exception. Research is actively moving away from conventional methods that often rely on hazardous reagents and generate substantial waste.

A promising green alternative is the use of ionic liquids (ILs) as both catalyst and solvent. youtube.com A patented technology for synthesizing 1,4-bis(chloromethyl)benzene (B146612) demonstrates a solvent-free process where p-xylene (B151628) and chlorine react in the presence of an ionic liquid catalyst under LED light irradiation. google.com This method boasts a high conversion rate, fast reaction kinetics, and high product purity, making it suitable for industrial-scale production. google.com Further innovation in this area involves the use of recyclable, temperature-dependent phase-separation systems. researchgate.netresearchgate.net For instance, the chloromethylation of aromatic hydrocarbons has been successfully catalyzed by PEG1000-dicationic ionic liquids (DAILs) in aqueous media, which allows for the simple separation and recycling of the catalyst. researchgate.netresearchgate.net

Another key aspect of green chemistry is the replacement of hazardous reagents. Traditional chloromethylation often uses chloromethyl methyl ether (CMME), a potent carcinogen. tandfonline.com Research has identified less volatile and safer alternatives, such as 1,4-bis(chloromethoxy)butane . tandfonline.comacs.org Additionally, phase-transfer catalysis (PTC) in aqueous media, using a catalytic system of zinc chloride, acetic acid, sulfuric acid, and PEG-800, presents an inexpensive and more environmentally friendly procedure for chloromethylation. researchgate.net These sustainable approaches not only reduce the environmental impact but also improve the safety and economic viability of producing these important chemical intermediates. A novel, greener procedure for the chloromethylation of organosolv aspen lignin (B12514952) has even been developed using acetic acid as a solvent without a Lewis acid catalyst, highlighting a shift toward valorizing biomass. researchgate.net

Development of Novel Catalytic Systems for Targeted Transformations

The development of highly efficient and selective catalysts is central to advancing the chemistry of substituted bis(chloromethyl)benzenes. Innovations in catalysis are enabling more precise control over chloromethylation reactions and subsequent transformations.

Ionic Liquids (ILs) stand out as highly versatile catalysts. youtube.com Functionalized acidic ionic liquids are particularly noteworthy as they combine the advantages of solid and liquid acids, such as low volatility, adjustable acidity, and ease of recycling. google.com They can function as both a catalyst and a solvent, and their properties can be finely tuned by modifying their cation and anion structures. youtube.comnih.govyoutube.com Dicationic acidic ionic liquids have proven effective in aqueous biphasic systems, facilitating high yields and straightforward catalyst recovery. researchgate.netresearchgate.net

Metal-based catalysts are also at the forefront of innovation. Group 3 and 4 metal triflates, such as Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃), have been shown to be highly effective catalysts for the chloromethylation of aromatic compounds like biphenyl (B1667301) under heterogeneous organic-aqueous biphasic conditions. researchgate.netresearchgate.net This approach allows the product to be easily separated from the aqueous phase containing the catalyst, which can then be recycled with no significant loss of activity. researchgate.net While traditional Lewis acids like zinc chloride and tin(IV) chloride are still widely used, they are often incorporated into more advanced systems, such as phase-transfer catalysis or synergistic systems with protonic acids, to improve performance and reduce environmental impact. researchgate.netgoogle.comwikipedia.org

Micellar catalysis represents another novel approach. In oil-water biphasic systems, surfactants can form micelles that effectively catalyze the chloromethylation of aromatic compounds. researchgate.net The choice of surfactant—whether cationic, anionic, or nonionic—can influence the reaction's regioselectivity and improve the selectivity for mono-chloromethylation over di-substitution. researchgate.netresearchgate.net

| Catalytic System | Key Features | Relevant Compounds | References |

| Ionic Liquids (DAILs) | Recyclable, acts as both solvent and catalyst, green solvent. | 1,4-bis(chloromethyl)benzene, Ethyl benzene (B151609) | researchgate.netresearchgate.netresearchgate.net |

| Metal Triflates | High activity, recyclable, suitable for biphasic systems. | Biphenyl, 9,10-dihydrophenanthrene | researchgate.netresearchgate.net |

| Phase-Transfer Catalysis | Uses aqueous media, inexpensive, good to excellent yields. | Toluene (B28343), Chlorobenzene (B131634) | researchgate.net |

| Micellar Catalysis | Improves selectivity, operates in biphasic systems. | Isopropylbenzene | researchgate.netresearchgate.net |

| Photocatalysis | Uses light source (e.g., LED) to initiate reaction. | p-Xylene | google.com |

Investigations into Multifunctional Derivatives with Tailored Reactivity

The two chloromethyl groups on the benzene ring are highly reactive functional handles, making substituted bis(chloromethyl)benzenes exceptionally versatile intermediates. google.com The importance of these compounds lies in the ability of the chloromethyl group to be converted into a wide array of other functionalities through nucleophilic substitution reactions. dur.ac.uk This allows for the synthesis of derivatives containing groups such as hydroxyl (-CH₂OH), aldehyde (-CHO), nitrile (-CH₂CN), ether (-CH₂OR), and amine (-CH₂NRR'). google.com

This versatility is extensively exploited in polymer chemistry for the synthesis of advanced materials like poly(p-phenylene vinylene) (PPV) and its derivatives, which are of significant interest for their electroluminescent properties. jlu.edu.cn These monomers are also used to produce hypercrosslinked polymers and to act as crosslinking agents for other polymer systems. tandfonline.com Beyond polymers, they are crucial building blocks in the multi-step synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. google.comresearchgate.net For example, complex molecules such as regioselectively capped cyclodextrins have been prepared using 1,3-bis[bis(aryl)chloromethyl]benzenes , demonstrating their utility in creating sophisticated host-guest systems with tailored molecular recognition capabilities. researchgate.net

For a compound like Benzene, 2-chloro-1,4-bis-(chloromethyl)- , the additional chloro substituent on the aromatic ring introduces another layer of control over its reactivity. This ring-bound chlorine atom exerts electronic and steric effects that can be exploited to achieve tailored reactivity. Electronically, the chloro group is deactivating, which can influence the conditions required for further electrophilic substitution on the ring. wikipedia.org Sterically, its presence can direct incoming nucleophiles during the substitution of the chloromethyl groups, potentially allowing for the selective functionalization of one chloromethyl group over the other. Future research will likely focus on leveraging these subtle electronic and steric influences to design and synthesize novel multifunctional molecules with precisely controlled architectures and properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The next frontier in producing and utilizing substituted bis(chloromethyl)benzenes involves integrating advanced manufacturing technologies like flow chemistry and automated synthesis. These platforms offer unprecedented control, efficiency, and speed, accelerating the discovery and production of new chemical entities. bohrium.com

Flow chemistry , where reactions are run in continuous-flow reactors rather than in traditional batches, is particularly well-suited for chloromethylation and related reactions. bohrium.com Continuous processes offer superior control over reaction parameters such as temperature and mixing, and significantly improve safety, especially for highly exothermic or fast reactions. bohrium.com Patents describe the continuous chlorination of aromatic compounds in a cascade of reactors, a method that provides high flexibility and yield. google.com This approach is ideal for industrial production, as seen in processes designed for photochlorination, where consistent light exposure is critical. google.com The development of a continuous flow reactor prototype using a lignin-based catalyst for cross-coupling reactions further illustrates the potential of integrating novel catalysts with flow systems. researchgate.net

Automated synthesis platforms are revolutionizing chemical research by using robotics to perform complex, multi-step syntheses. wikipedia.org These systems can automatically handle reagents, control reaction conditions, and perform work-up and purification, allowing for high-throughput experimentation. sigmaaldrich.comeubopen.org By combining automated synthesizers with pre-filled reagent cartridges, researchers can rapidly create large libraries of compounds for screening. sigmaaldrich.com For a precursor like Benzene, 2-chloro-1,4-bis-(chloromethyl)- , an automated platform could be programmed to react it with an array of different nucleophiles, rapidly generating a diverse library of derivatives. This accelerates the process of optimizing reaction conditions and discovering new molecules with desired properties for applications in medicine, materials science, and electronics. bohrium.comresearchgate.net The integration of artificial intelligence (AI) and computer-aided synthesis planning with these robotic platforms promises to further enhance the capability to design and execute complex synthetic routes for novel, high-value compounds. researchgate.net

Q & A

Basic Research Questions

Q. What is the correct IUPAC nomenclature and structural characterization for Benzene, 2-chloro-1,4-bis(chloromethyl)?

- Answer : The IUPAC name is 2-chloro-1,4-bis(chloromethyl)benzene , with a benzene ring substituted by two chloromethyl groups at positions 1 and 4, and a chlorine atom at position 2. Synonyms include "1,4-bis(chloromethyl)-2-chlorobenzene" and "benzene, 1,4-bis(chloromethyl)-2-chloro-" . Structural verification requires spectral analysis (e.g., H NMR for CHCl groups at δ 4.2–4.5 ppm and C NMR for aromatic carbons at δ 125–140 ppm) .

Q. What are the key physicochemical properties critical for experimental handling?

- Answer : Key properties include:

- Melting point : ~36–40°C (similar to 4-bromobenzyl chloride analogs) .

- Solubility : Low polarity in water; soluble in organic solvents (e.g., dichloromethane, toluene) .

- Reactivity : Hydrolyzes slowly in humid conditions, releasing HCl. Store under inert gas (N) in amber glassware to prevent photodegradation .

Q. How can researchers confirm the absence of structural analogs (e.g., 1,2,4-trichlorotoluene) in synthesized batches?

- Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Relative retention times (RRT) for analogs like (chloromethyl)benzene (RRT = 2.4) differ significantly from the target compound . Cross-validate with GC-MS (electron ionization at 70 eV) to detect molecular ion peaks (e.g., m/z 210 for [M]) .

Advanced Research Questions

Q. How to design a synthesis protocol for this compound while managing competing reactivity of chloromethyl groups?

- Answer : Optimize Friedel-Crafts alkylation using paraformaldehyde and HCl gas under controlled temperature (0–5°C) to prevent over-chlorination. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 9:1). Quench with NaHCO to neutralize excess HCl . For regioselectivity, employ directing groups (e.g., nitro) temporarily, then reduce post-synthesis .

Q. How to resolve contradictions in spectral data during characterization (e.g., conflicting IR absorption bands)?

- Answer : Contradictions often arise from solvent interactions or impurities. For IR:

- Compare spectra in CCl (3800–1333 cm) and CS (1333–400 cm) to isolate solvent effects .

- Assign CHCl bending modes at 1260 cm and aromatic C-Cl stretches at 750 cm .

- Validate with computational methods (DFT calculations for vibrational modes) .

Q. What analytical techniques differentiate this compound from structural analogs (e.g., 1,4-bis(chloromethyl)benzene)?

- Answer : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., Cl/Cl ratios). For positional isomers, employ 2D NMR (e.g., H-C HSQC to map substituent positions) . X-ray crystallography provides definitive structural confirmation but requires single crystals grown via slow evaporation in DCM/hexane .

Q. What strategies mitigate hazards during electrophilic substitution reactions involving this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.